Potassium methyl sulfate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

562-54-9 |

|---|---|

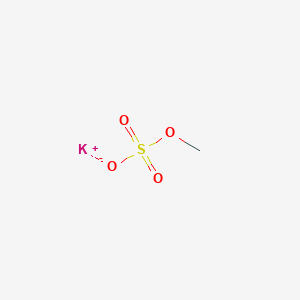

分子式 |

CH4KO4S |

分子量 |

151.21 g/mol |

IUPAC 名称 |

potassium;methyl sulfate |

InChI |

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |

InChI 键 |

QSGKLHYFBNRKBE-UHFFFAOYSA-N |

SMILES |

COS(=O)(=O)[O-].[K+] |

手性 SMILES |

COS(=O)(=O)[O-].[K+] |

规范 SMILES |

COS(=O)(=O)O.[K] |

其他CAS编号 |

562-54-9 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

75-93-4 (Parent) |

同义词 |

Potassium methyl sulfate |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical and Chemical Properties of Potassium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (KCH₃SO₄), also known as methyl potassium sulfate or sulfuric acid monomethyl ester potassium salt, is an organosulfur compound with significant utility in chemical synthesis and various industrial applications. Its role as a methylating agent, in particular, makes it a compound of interest for researchers in organic chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of potassium methyl sulfate, including detailed experimental protocols and visualizations to support laboratory work and theoretical understanding.

Physical Properties

This compound is a white, crystalline powder under standard conditions.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Therefore, it should be stored in a tightly sealed container in a dry environment.[1]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | CH₃KO₄S | [4] |

| Molecular Weight | 150.20 g/mol | [4] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 212-217 °C | [2][3] |

| Solubility in Water | Soluble | [3][5] |

| Solubility in Methanol (B129727) | Slightly Soluble | [2][3] |

| Density | 1.602 g/cm³ | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in public databases such as PubChem and ChemicalBook.[4][6] Key absorptions are expected for S=O and C-O stretching, characteristic of the methyl sulfate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are also available in public databases.[4][7] The ¹H NMR spectrum would show a characteristic singlet for the methyl protons, and the ¹³C NMR would show a signal for the methyl carbon.

Chemical Properties and Reactivity

This compound is a stable compound under normal storage conditions at room temperature in a closed container.[1] However, it exhibits reactivity characteristic of alkyl sulfates, primarily acting as a methylating agent.

Stability and Decomposition

The compound is stable under normal temperatures and pressures.[8] Conditions to avoid include incompatible materials, dust generation, excess heat, and strong oxidants.[1] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, oxides of potassium, and sulfur oxides (SOx).[1]

Hydrolysis

In aqueous solutions, the methyl sulfate anion undergoes hydrolysis to produce methanol and bisulfate. This reaction is subject to both acid and base catalysis. The uncatalyzed hydrolysis in neutral solution is a very slow process.[5]

The kinetic parameters for the hydrolysis of the methyl sulfate anion at 25 °C have been reported:[5]

| Condition | Rate Constant (s⁻¹) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol at 25°C) |

| Uncatalyzed | 2 x 10⁻¹¹ | - | - |

| 1 M HCl | 1.7 x 10⁻⁸ | 24.6 | -3.9 |

| 1 M KOH | 8.3 x 10⁻⁸ | 18.8 | -8.2 |

Methylation Reactions

This compound is an effective methylating agent. The methyl group is susceptible to nucleophilic attack, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] A nucleophile attacks the electrophilic carbon of the methyl group, leading to the displacement of the potassium sulfate leaving group.[9]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of dimethyl sulfate with a potassium salt, such as potassium carbonate, in a suitable solvent like acetone.[10]

Materials:

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous potassium carbonate (1.5 equivalents) in acetone.

-

With vigorous stirring, add dimethyl sulfate (1.0 equivalent) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the inorganic salts by filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point (General Protocol using a Mel-Temp Apparatus)

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, grind the crystalline powder to a fine consistency using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11][12]

-

Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[11]

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine an approximate range.

-

For an accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.[11]

-

Then, decrease the heating rate to approximately 1-2 °C per minute.[11][12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[11]

Determination of Solubility (General Protocol)

Materials:

-

This compound

-

Solvent (e.g., deionized water, methanol)

-

Analytical balance

-

Volumetric flasks

-

Stirring plate and magnetic stir bars

-

Constant temperature bath

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.

-

Stir the mixture vigorously at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Determine the concentration of this compound in the aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by a suitable analytical technique such as ion chromatography.

-

Calculate the solubility in grams of solute per 100 mL of solvent.

Purity Analysis by Ion Chromatography (General Protocol for Alkyl Sulfates)

Ion chromatography (IC) with suppressed conductivity detection is a suitable method for the analysis of alkyl sulfates.[1][13]

Instrumentation:

-

Ion chromatograph equipped with a suppressor and a conductivity detector

-

Anion-exchange column suitable for the separation of organic anions

Reagents:

-

High-purity deionized water

-

Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)[14]

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock standard solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample of the this compound to be analyzed and dissolve it in a known volume of deionized water. Dilute as necessary to fall within the concentration range of the calibration standards.

-

Chromatographic Conditions: Set up the ion chromatograph with the appropriate column and eluent. The specific conditions (eluent concentration, flow rate, column temperature) will need to be optimized for the specific instrument and column used.

-

Analysis: Inject the calibration standards and the sample solution into the ion chromatograph.

-

Quantification: Create a calibration curve by plotting the peak area of the methyl sulfate anion against the concentration of the standards. Determine the concentration of methyl sulfate in the sample by comparing its peak area to the calibration curve. The purity can then be calculated.

Mandatory Visualizations

Hydrolysis of Methyl Sulfate Anion

The following diagram illustrates the pathways for the hydrolysis of the methyl sulfate anion in aqueous solution.

Caption: Hydrolysis pathways of the methyl sulfate anion.

Sₙ2 Methylation Reaction

This diagram shows the general mechanism for the Sₙ2 methylation of a nucleophile by this compound.

Caption: Sₙ2 mechanism for methylation by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 562-54-9 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CH3KO4S | CID 2733094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 562-54-9 | Benchchem [benchchem.com]

- 6. This compound(562-54-9) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | CAS#:562-54-9 | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.usgs.gov [pubs.usgs.gov]

In-Depth Technical Guide: Potassium Methyl Sulfate (CAS 562-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methyl sulfate (B86663) (CAS 562-54-9) is a chemical compound with the formula CH₃KO₄S.[1][2] It is the potassium salt of methylsulfuric acid. Primarily recognized for its role as a potent methylating agent in organic synthesis, it serves as a crucial reagent in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and applications relevant to research and drug development.

Chemical and Physical Properties

Potassium methyl sulfate is a white, crystalline powder.[1][2] It is soluble in water and slightly soluble in methanol.[3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | CH₃KO₄S | [4] |

| Molecular Weight | 150.20 g/mol | [4] |

| CAS Number | 562-54-9 | [4] |

| EC Number | 209-231-3 | [5] |

| Melting Point | 212-217 °C | [6] |

| Water Solubility | Soluble | [6] |

| SMILES | COS(=O)(=O)[O-].[K+] | [5] |

| InChI | InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | [5] |

| InChIKey | WBGWGHYJIFOATF-UHFFFAOYSA-M | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The two primary routes are direct acid-base neutralization and salt metathesis reaction.

Experimental Protocol: Direct Acid-Base Neutralization

This is the most common and straightforward method for producing this compound.[7]

Materials:

-

Methyl sulfuric acid

-

Potassium hydroxide (B78521) (KOH)

-

Aqueous or ethanolic solution

Procedure:

-

Prepare a solution of methyl sulfuric acid in either water or ethanol.

-

Carefully and stepwise, add potassium hydroxide to the methyl sulfuric acid solution.

-

Maintain the reaction temperature between 0 and 5°C to minimize side reactions, such as alkaline hydrolysis.[7]

-

The reaction results in the formation of this compound and water.

-

The product can then be isolated through appropriate purification techniques.

Experimental Protocol: Salt Metathesis Reaction

An alternative synthesis route involves a salt metathesis reaction between dimethyl sulfate and potassium carbonate.[7]

Materials:

-

Dimethyl sulfate

-

Potassium carbonate (K₂CO₃)

-

Polar aprotic solvent

Procedure:

-

Dissolve dimethyl sulfate and potassium carbonate in a suitable polar aprotic solvent.

-

The reaction proceeds with the evolution of carbon dioxide gas, necessitating careful pressure management, particularly on a larger scale.[7]

-

This compound is formed as a product of this reaction.

-

Isolate and purify the resulting this compound.

A generalized workflow for the synthesis of this compound is depicted in the following diagram:

Mechanism of Action and Applications in Drug Development

The primary utility of this compound in a research and drug development context is as a methylating agent.[1][2] It participates in nucleophilic substitution reactions to introduce a methyl group to a variety of nucleophiles.

Mechanism as a Methylating Agent

The methyl transfer from this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] In this reaction, a nucleophile attacks the electrophilic methyl carbon, leading to the cleavage of the C-O bond and the displacement of potassium sulfate as the leaving group.[7] The methyl sulfate anion is a highly efficient methylating agent in aqueous solutions, reacting spontaneously with oxygen and nitrogen nucleophiles.[7]

The Sₙ2 mechanism of methylation is illustrated in the diagram below:

Applications in Organic Synthesis

This compound is employed in the synthesis of a wide range of organic compounds, including esters and ethers.[1] Its utility as a methylating agent is significant in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Biological Research Applications

In biochemical research, this compound has been used in studies related to ion transport and muscle physiology. It has been shown to influence the uptake of certain compounds in skeletal muscle.[8]

Toxicology and Safety Information

This compound is considered a hazardous substance.[6] It may cause eye, skin, and respiratory tract irritation.[9] Ingestion may lead to gastrointestinal irritation.[9] Chronic effects may be delayed.[9]

Safety Precautions:

-

Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[10] Avoid contact with eyes, skin, and clothing.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep containers tightly closed.[10]

-

Disposal: Dispose of in accordance with federal, state, and local regulations.[10]

The following table summarizes the GHS hazard statements for this compound:

| Hazard Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

| H350 | May cause cancer | [4] |

Conclusion

This compound is a versatile and important reagent in chemical synthesis, with particular relevance to the pharmaceutical industry. Its primary function as a methylating agent allows for the efficient synthesis of a variety of organic molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and drug development professionals who may utilize this compound in their work. While not a therapeutic agent itself, its role as a key building block in the synthesis of pharmaceuticals underscores its importance in the drug development pipeline.

References

- 1. Page loading... [guidechem.com]

- 2. neb.com [neb.com]

- 3. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. This compound | CH3KO4S | CID 2733094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound | 562-54-9 | Benchchem [benchchem.com]

- 8. Buy this compound | 562-54-9 [smolecule.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | CAS#:562-54-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Solubility of Potassium Methyl Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of potassium methyl sulfate's solubility, with a specific focus on organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents a standardized experimental protocol for its quantitative determination.

Introduction

Potassium methyl sulfate (B86663) (CH₃KO₄S), also known as methylsulfuric acid potassium salt, is a white, crystalline, and often hygroscopic solid.[1][2][3][4] Its chemical structure consists of a potassium cation (K⁺) and a methyl sulfate anion (CH₃OSO₃⁻). This compound serves as an important reagent in organic synthesis, particularly as a methylating agent, and finds application in various industrial processes.[5] A thorough understanding of its solubility in different solvent systems is critical for its application in reaction chemistry, process design, purification, and formulation development.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. While this compound is known to be soluble in water, its behavior in organic solvents is less documented.[2][3][4][6]

2.1 Published Solubility Data

A review of available chemical literature and supplier safety data sheets reveals a notable lack of quantitative solubility data (e.g., g/100 mL, molarity) for this compound in most organic solvents. The existing information is primarily qualitative. This data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Reported Solubility | Citation(s) |

| Water | H₂O | Aqueous | Soluble | [3][4][6] |

| Methanol | CH₃OH | Organic (Polar, Protic) | Slightly Soluble | [3][4][6] |

| Ethanol | C₂H₅OH | Organic (Polar, Protic) | Information Not Available | |

| Acetone | C₃H₆O | Organic (Polar, Aprotic) | Information Not Available | |

| Acetonitrile | C₂H₃N | Organic (Polar, Aprotic) | Information Not Available | |

| Tetrahydrofuran (THF) | C₄H₈O | Organic (Polar, Aprotic) | Information Not Available | |

| Toluene (B28343) | C₇H₈ | Organic (Nonpolar) | Information Not Available |

The term "slightly soluble" indicates that the compound has limited solubility in methanol, but the precise concentration at saturation under standard conditions has not been published. For other common organic solvents, no reliable solubility data has been found. This knowledge gap underscores the need for direct experimental determination by researchers working with this compound.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of data, researchers can employ standardized methods to determine the solubility of this compound. The isothermal saturation method is a reliable and widely used technique for this purpose.

3.1 Principle

This method involves creating a saturated solution by allowing an excess of the solute (this compound) to equilibrate with the solvent at a constant temperature. The concentration of the solute in the resulting clear supernatant is then measured to determine the solubility.

3.2 Materials and Equipment

-

This compound (high purity, anhydrous)

-

Organic solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker, incubator, or water bath

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, IC, ICP-OES for potassium, or a gravimetric setup)

3.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled environment (e.g., a shaker bath set to 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation is recommended to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particulates are transferred, pass the solution through a syringe filter into a pre-weighed collection vial.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the accurately weighed aliquot and weigh the remaining solid residue. This is a simple method but requires the solute to be non-volatile.

-

Chromatographic Analysis: Dilute the aliquot with a suitable mobile phase and analyze using an appropriate chromatography method, such as Ion Chromatography (IC) to detect the sulfate anion or a reverse-phase method for the methyl sulfate anion.

-

Spectroscopic Analysis (ICP-OES/AAS): Dilute the aliquot and measure the concentration of the potassium ion.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, g/100g solvent) based on the measured concentration and the initial volume/mass of the solvent.

Workflow for Solubility Assessment of a Novel Compound

For drug development and process chemistry, a systematic approach to solubility screening is essential. The following workflow outlines the logical steps for characterizing the solubility of a compound like this compound. The process is visualized in the diagram below.

Caption: Workflow for systematic solubility assessment.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids generally increases with temperature, although exceptions exist. For processes like recrystallization, understanding the temperature-solubility profile is crucial.

-

Solvent Polarity: As an ionic salt, this compound is expected to have higher solubility in more polar solvents (like methanol) that can effectively solvate the potassium and methyl sulfate ions, compared to nonpolar solvents (like toluene or hexane).

-

Purity of Solute and Solvent: Impurities, particularly water in organic solvents, can significantly alter the measured solubility of a hygroscopic salt. Using high-purity, anhydrous materials is essential for obtaining accurate and reproducible data.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in research and industry, yet it remains poorly characterized in public literature. Beyond a qualitative description of being "slightly soluble" in methanol, quantitative data is largely absent. This guide provides a framework for addressing this gap by presenting a detailed, standardized protocol for the experimental determination of its solubility. By following a systematic workflow, researchers can generate the reliable data needed to optimize chemical processes, guide formulation development, and advance scientific understanding.

References

- 1. This compound CAS#: 562-54-9 [m.chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 562-54-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 562-54-9 [amp.chemicalbook.com]

- 5. This compound | 562-54-9 | Benchchem [benchchem.com]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Stability and Reactivity of Potassium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium methyl sulfate (B86663) (CH₃KO₄S), a seemingly simple organosulfate, possesses a nuanced profile of stability and reactivity crucial for its application in organic synthesis and other specialized fields. This technical guide provides a comprehensive overview of the thermal and hydrolytic stability of potassium methyl sulfate, alongside a detailed exploration of its reactivity as a methylating agent. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are outlined. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the compound's chemical behavior.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic powder.[1][2] It is soluble in water and slightly soluble in methanol (B129727).[2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 562-54-9 | [3][5] |

| Molecular Formula | CH₃KO₄S | [5] |

| Molecular Weight | 150.20 g/mol | [5] |

| Melting Point | 212-217 °C | [3][4][5] |

| Appearance | White crystalline powder | [3][4] |

| Solubility | Soluble in water, slightly soluble in methanol | [3][4] |

Stability Profile

Thermal Stability

Conditions to Avoid:

-

High temperatures and excess heat[5]

-

Generation of dust[5]

-

Presence of incompatible substances, particularly strong oxidants[5]

Hydrolytic Stability

The hydrolysis of the methyl sulfate anion to methanol and bisulfate is a thermodynamically favorable reaction. However, in the absence of catalysts, this process is remarkably slow in a neutral aqueous solution. The rate of hydrolysis is significantly influenced by pH, being subject to both acid and base catalysis.

| Condition | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) at 25°C | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (TΔS‡) (kcal/mol) |

| Uncatalyzed (Neutral pH) | 2 x 10⁻¹¹ | ~1,100 years | 32 | 1.9 |

| Acid-Catalyzed (1 M HCl) | 1.7 x 10⁻⁸ | ~1.3 years | 24.6 | -3.9 |

| Base-Catalyzed (1 M KOH) | 8.3 x 10⁻⁸ | ~97 days | 18.8 | -8.2 |

Data extrapolated from experiments conducted at elevated temperatures.

Reactivity

The primary mode of reactivity for this compound is as a methylating agent. The methyl group is electrophilic and susceptible to nucleophilic attack through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This allows for the transfer of a methyl group to a variety of nucleophiles.

Methylation Reactions

This compound can be employed to methylate a range of nucleophiles, including phenols and anilines, which are common transformations in drug development and organic synthesis. The general principle involves the deprotonation of the nucleophile with a suitable base, followed by the Sₙ2 attack of the resulting anion on the methyl group of this compound.

Incompatible Materials

This compound should be stored away from strong oxidizing agents, as reactions with these substances can be vigorous.[5]

Experimental Protocols

Protocol for Assessing Thermal Stability (TGA/DTA)

While specific data for this compound is not available, a general methodology for assessing the thermal stability of related sulfate salts using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is as follows:

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of finely powdered, dry this compound is placed in an inert crucible (e.g., alumina).

-

Reference: An inert reference material, such as α-alumina, is placed in the reference crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (from the TGA curve) and to identify any endothermic or exothermic events (from the DTA curve) associated with melting or decomposition.

Protocol for Hydrolysis Kinetics Measurement

The following protocol is adapted from the study of methyl sulfate hydrolysis by Wolfenden and Yuan:

-

Sample Preparation: A stock solution of this compound (e.g., 0.1 M) is prepared in the desired aqueous medium (e.g., deionized water for uncatalyzed hydrolysis, 1 M HCl for acid-catalyzed, or 1 M KOH for base-catalyzed).

-

Incubation: Aliquots of the solution are sealed in ampoules or reaction vessels and incubated in a constant temperature bath set to the desired temperature (studies have been performed in the range of 40-190°C).

-

Sampling: At timed intervals, samples are withdrawn and the reaction is quenched (e.g., by cooling on ice and neutralization if necessary).

-

Analysis: The concentration of a product (e.g., methanol) or the remaining methyl sulfate is determined using a suitable analytical technique such as Proton NMR spectroscopy or gas chromatography.

-

Data Analysis: The rate constants are determined by plotting the concentration data against time and fitting to a first-order rate equation. Activation parameters are then calculated from an Arrhenius plot of the rate constants obtained at different temperatures.

Representative Protocol for O-Methylation of a Phenol

This is a representative procedure for the methylation of a phenolic substrate using this compound.

-

Reaction Setup: A round-bottom flask is charged with the phenolic substrate (1 equivalent), a suitable base such as potassium carbonate (1.5-2 equivalents), and a polar aprotic solvent like acetone (B3395972) or DMF.

-

Addition of Methylating Agent: this compound (1.1-1.5 equivalents) is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 50-80 °C) and stirred for several hours.

-

Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, recrystallization, or distillation, to yield the desired O-methylated product.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hydrolysis pathways of this compound under different pH conditions.

Caption: General workflow for the methylation of a nucleophile using this compound.

References

A Comprehensive Technical Guide to the Hydrolysis of Potassium Methyl Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis of potassium methyl sulfate (B86663) in aqueous environments. The following sections detail the kinetic parameters under various conditions, comprehensive experimental protocols for studying the hydrolysis reaction, and visual representations of the reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in research and development where the stability and reactivity of sulfate esters are of concern.

Core Concepts and Reaction Mechanism

Potassium methyl sulfate (CH₃OSO₃K) is the potassium salt of methyl sulfuric acid. In aqueous solutions, the methyl sulfate anion (CH₃OSO₃⁻) undergoes hydrolysis to produce methanol (B129727) (CH₃OH) and bisulfate (HSO₄⁻)[1]. This reaction is of significant interest due to the role of alkyl sulfates in biological systems and their use as methylating agents[2][3][4]. The uncatalyzed hydrolysis of the methyl sulfate anion in a neutral aqueous solution is an exceedingly slow process[1]. However, the reaction rate is significantly influenced by pH and temperature, with both acid and base catalysis accelerating the process[1][2][4].

The hydrolysis of methyl sulfate proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism[1][5]. In this reaction, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the electrophilic methyl carbon. This leads to the cleavage of the C-O bond and the displacement of the sulfate group as the leaving group[1].

Quantitative Kinetic Data

The rate of hydrolysis of methyl sulfate has been investigated under neutral, acidic, and basic conditions. The following tables summarize the key kinetic parameters derived from these studies.

Table 1: Kinetic Parameters for the Uncatalyzed Hydrolysis of Methyl Sulfate

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) at 25°C | 2 x 10⁻¹¹ s⁻¹ | Extrapolated from high-temperature experiments in buffered solutions (pH 3-10) | [1][2][3][4] |

| Half-life (t₁/₂) at 25°C | ~1,100 years | Calculated from the rate constant | [1][2][3] |

| Activation Enthalpy (ΔH‡) | 32 kcal/mol | Observed over a temperature range of 100°C to 190°C | [2][3] |

| Group Transfer Potential (ΔG'pH7) | -8.9 kcal/mol | For the hydrolysis of the methyl sulfate anion at pH 7 | [1][2][3] |

Table 2: Kinetic Parameters for Acid- and Base-Catalyzed Hydrolysis of Methyl Sulfate at 25°C

| Condition | Rate Constant (k) | Activation Enthalpy (ΔH‡) | TΔS‡ | Reference |

| 1 M HCl | 1.7 x 10⁻⁸ s⁻¹ | 24.6 kcal/mol | -3.9 kcal/mol | [3][4] |

| 1 M KOH | 8.3 x 10⁻⁸ s⁻¹ | 18.8 kcal/mol | -8.2 kcal/mol | [2][3][4] |

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the chemical transformations and a general workflow for studying the hydrolysis of this compound.

Caption: SN2 mechanism for the hydrolysis of this compound.

Caption: General experimental workflow for kinetic studies.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for studying the hydrolysis of alkyl sulfates.

Materials and Reagents

-

This compound (or sodium methyl sulfate)

-

Deionized water

-

Hydrochloric acid (HCl) for acidic conditions

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) for basic conditions

-

Buffer solutions (e.g., potassium phosphate (B84403) for neutral pH range)

-

Internal standards for analytical methods (if required)

Kinetic Measurements in Buffered Solutions

This protocol is adapted from studies observing hydrolysis in the neutral pH range.

-

Solution Preparation : Prepare a stock solution of methyl sulfate (e.g., 0.02 M) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 6.8)[2][4].

-

Temperature Control : Maintain the reaction mixture at a constant temperature using a water bath or a temperature-controlled reaction block. Experiments are often conducted at elevated temperatures (e.g., 100°C to 190°C) to accelerate the slow reaction rate, with results extrapolated to 25°C[2][3].

-

Sample Collection : At predetermined time intervals, withdraw aliquots from the reaction mixture.

-

Analysis : Analyze the concentration of a reactant or product. For instance, the appearance of methanol can be monitored[2]. The disappearance of the methyl sulfate can also be tracked[4].

-

Data Analysis : The reaction typically follows first-order kinetics. Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line gives the first-order rate constant, k.

Kinetic Measurements in Acidic or Basic Conditions

This protocol is for studying catalyzed hydrolysis.

-

Solution Preparation : Prepare a solution of methyl sulfate (e.g., 0.1 M) in a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M KOH)[3][4].

-

Temperature Control : Conduct the experiments over a range of temperatures (e.g., 40°C to 110°C) to determine activation parameters[3][4].

-

Reaction Monitoring : Follow the progress of the reaction over time by taking samples and analyzing for the concentration of methyl sulfate or a product.

-

Data Analysis : Determine the rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡)[2][3].

Analytical Techniques

Several analytical methods can be employed to monitor the hydrolysis reaction:

-

Proton NMR Spectroscopy : Can be used to monitor the disappearance of the methyl sulfate peak and the appearance of the methanol peak[4].

-

High-Performance Liquid Chromatography (HPLC) : A robust method for separating and quantifying anions like sulfate in aqueous samples[6]. This can be used to measure the increase in sulfate concentration over time.

-

Conductance Method : The hydrolysis of dimethyl sulfate has been followed by changes in the electrical conductance of the solution, a technique that could be adapted for monomethyl sulfate hydrolysis[7].

-

Acid-Base Titration : The production of bisulfate, an acidic species, can be monitored by titration[5].

-

Turbidimetric Analysis : The sulfate ion produced can be precipitated with barium chloride to form a barium sulfate suspension. The resulting turbidity, measured with a spectrophotometer or nephelometer, is proportional to the sulfate concentration[8].

Conclusion

The hydrolysis of this compound is a well-characterized reaction that is highly dependent on the pH and temperature of the aqueous solution. While slow under neutral conditions, it is significantly accelerated by both acids and bases. The underlying S_N2 mechanism is fundamental to its reactivity. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this and related compounds, enabling a deeper understanding and prediction of its stability and reactivity in various applications.

References

- 1. This compound | 562-54-9 | Benchchem [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. helixchrom.com [helixchrom.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of Potassium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of potassium methyl sulfate (B86663) (CH₃KO₄S). Due to a lack of specific literature on the TGA of this compound, this guide synthesizes information from safety data, related compounds, and general principles of thermal analysis to propose a detailed experimental protocol and likely decomposition pathways. All quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

Potassium methyl sulfate is a white, crystalline powder used as a methylating agent in organic synthesis and as an intermediate in the production of various chemicals.[1] A thorough understanding of its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.[2] Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. This guide outlines a proposed methodology for the TGA of this compound and discusses its expected thermal decomposition behavior. While the toxicological properties of this material have not been fully investigated, it is known to be stable under normal temperatures and pressures.[3]

Proposed Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, hypothetical experimental protocol for the thermogravimetric analysis of this compound, based on best practices and methodologies for similar sulfur-containing salts.

2.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates up to at least 600°C.

-

Crucibles: Platinum or alumina (B75360) crucibles are recommended due to their high-temperature stability and inertness.

-

Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere and a synthetic air or oxygen mixture for an oxidative atmosphere.

-

Analytical Balance: For accurate sample weighing.

2.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

-

Dry the sample in a desiccator over a suitable drying agent for at least 24 hours prior to analysis to remove any adsorbed moisture.

-

Accurately weigh approximately 5-10 mg of the dried sample into a pre-tared TGA crucible.

2.3. TGA Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 600°C | To ensure complete decomposition and capture all thermal events. |

| Heating Rate | 10°C/min | A common heating rate that provides good resolution of thermal events. |

| Purge Gas | Nitrogen (or Air/O₂) | To study decomposition in both inert and oxidative environments. |

| Flow Rate | 50-100 mL/min | To ensure a consistent atmosphere and efficient removal of gaseous products. |

2.4. Experimental Procedure

-

Place the crucible containing the sample onto the TGA balance.

-

Tare the balance.

-

Begin the experiment using the specified parameters. The instrument will record the sample mass as a function of temperature.

-

Upon completion, allow the instrument to cool to room temperature before removing the crucible.

-

Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine onset decomposition temperatures and mass loss percentages for each decomposition step.

Anticipated Thermal Decomposition Pathway

Based on the known hazardous decomposition products, the thermal decomposition of this compound in an inert atmosphere is likely to proceed in multiple stages.[3][4] These products include carbon monoxide, carbon dioxide, sulfur oxides (SOx), and oxides of potassium.[4] The melting point of this compound is reported to be in the range of 225-230°C.[4] For related ionic liquids with a methyl sulfate anion, the onset of decomposition has been observed around 208°C.[5]

3.1. Proposed Decomposition Reactions

The overall decomposition can be hypothesized as follows:

-

Initial Decomposition: The initial step is likely the cleavage of the methyl-oxygen or sulfur-oxygen bond.

-

2 CH₃OSO₃K → K₂S₂O₇ + (CH₃)₂O (Dimethyl ether)

-

Followed by further decomposition of potassium pyrosulfate: K₂S₂O₇ → K₂SO₄ + SO₃

-

-

Alternative Initial Step:

-

CH₃OSO₃K → K₂SO₄ + gaseous products (e.g., CO, CO₂, SO₂, etc.) - This represents a more complex decomposition where the salt breaks down into the stable potassium sulfate and various volatile compounds.

-

During combustion or in an oxidative atmosphere, the formation of carbon monoxide, carbon dioxide, and sulfur oxides is expected.[3][4]

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from the TGA of this compound. Note: This data is illustrative and not based on experimental results.

Table 1: Hypothetical TGA Data for this compound under Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Gaseous Products (Hypothesized) |

| 1 | 200 - 300 | ~20-30% | Dimethyl ether, SO₃ |

| 2 | > 300 | Further gradual loss | Decomposition of intermediates |

Table 2: Key Thermal Events (Hypothetical)

| Thermal Event | Temperature (°C) |

| Melting Point | 225 - 230 |

| Onset of Decomposition (T_onset) | ~210 |

| Temperature of Maximum Decomposition Rate (T_peak) | ~250 |

Mandatory Visualizations

Conclusion

References

Spectroscopic Profile of Potassium Methyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium methyl sulfate (B86663) (CH₃KO₄S), a compound utilized in various chemical and pharmaceutical applications. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for potassium methyl sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely available in public databases, the expected chemical shifts can be inferred from the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| ¹H | ~3.5 - 4.0 | Singlet | The protons of the methyl group are in a single chemical environment. |

| ¹³C | ~50 - 60 | Quartet (in ¹H-coupled) | The carbon of the methyl group is directly bonded to an electronegative oxygen atom. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrational modes of the sulfate and methyl groups. The data presented here is based on spectra obtained using the potassium bromide (KBr) wafer technique[1].

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950 - 3000 | Medium | C-H stretching | Methyl (-CH₃) |

| ~1450 - 1470 | Medium | C-H bending (asymmetric) | Methyl (-CH₃) |

| ~1380 - 1400 | Medium | C-H bending (symmetric) | Methyl (-CH₃) |

| ~1200 - 1280 | Strong | S=O stretching (asymmetric) | Sulfate (-SO₄) |

| ~1000 - 1060 | Strong | S=O stretching (symmetric) | Sulfate (-SO₄) |

| ~750 - 850 | Medium | S-O stretching | Sulfate (-SO₄) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on standard laboratory practices for the analysis of solid organic salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O)

-

NMR tube (5 mm diameter)

-

Internal standard (optional, e.g., DSS)

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., Varian A-60D or equivalent)[1]

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

If an internal standard is used, add a small, accurately weighed amount to the solution.

-

Using a pipette, transfer the solution into a clean NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

IR sample holder

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Sample Preparation (KBr Wafer Method): [1]

-

Dry the KBr powder in an oven to remove any absorbed water.

-

Place a small amount of this compound (approximately 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Dawn of Synthetic Surfactants: An In-depth Technical Guide to the Discovery and History of Alkyl Sulfates

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and historical development of alkyl sulfates, a class of organic compounds that revolutionized the chemical industry and laid the foundation for modern synthetic detergents. From the early sulfation of natural oils to the targeted synthesis from fatty alcohols, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and foundational data that shaped our understanding and application of these versatile molecules.

Early Discoveries: From Sulfated Oils to Fatty Alcohol Sulfates

The journey towards synthetic detergents began in the 19th century, long before the term "surfactant" was coined. The first breakthrough came with the sulfation of natural oils.

The Advent of Turkey Red Oil

One of the earliest synthetic surface-active agents was "Turkey Red Oil," developed in the mid-19th century for use in the textile industry, particularly in dyeing cotton with Turkey red.[1] This product was created by reacting castor oil with sulfuric acid.[1] This process introduced sulfate (B86663) groups onto the ricinoleic acid molecules of the castor oil, rendering it water-soluble and giving it emulsifying properties.[2]

The Rise of Fatty Alcohol Sulfates

The 1920s and 1930s marked a pivotal period with the development of the first commercially successful synthetic detergents based on fatty alcohol sulfates.[3] This innovation was driven by the need for cleaning agents that were effective in hard water, where traditional soaps formed insoluble precipitates with calcium and magnesium ions.[3]

Chemists in Germany and the United States independently developed processes to convert fatty alcohols, derived from the hydrogenation of natural fats and oils, into alkyl sulfates.[4] These new compounds, such as sodium lauryl sulfate, exhibited excellent detergency, foaming capabilities, and, crucially, resistance to hard water.[3] The introduction of products like Dreft by Procter & Gamble in 1933 marked the entry of these synthetic detergents into the consumer market.[5]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of alkyl sulfates has evolved from crude sulfation of natural oils to more controlled industrial processes. Below are detailed methodologies for the preparation of two key examples: Turkey Red Oil and Sodium Lauryl Sulfate.

Historical Synthesis of Turkey Red Oil (Sulfated Castor Oil)

This protocol is based on historical descriptions of the process used in the late 19th and early 20th centuries.

Objective: To prepare a water-soluble sulfated castor oil.

Materials:

-

Castor oil

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Sodium chloride solution (saturated)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Place a known quantity of castor oil in a reaction vessel equipped with a stirrer and cooling capabilities (ice bath).

-

Slowly add concentrated sulfuric acid to the castor oil with constant, vigorous stirring. The temperature of the reaction mixture should be carefully controlled and maintained between 25-35°C. The addition is typically done over several hours.

-

After the addition of sulfuric acid is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding the acidic mixture to a saturated sodium chloride solution. This will help to separate the sulfated oil from the excess acid and byproducts.

-

Allow the mixture to stand, and then separate the lower aqueous layer.

-

Wash the upper layer of sulfated oil multiple times with a saturated sodium chloride solution until the washings are no longer strongly acidic.

-

Neutralize the washed sulfated oil by slowly adding a 10% sodium hydroxide solution with stirring until the pH of the mixture is neutral (pH 7).

-

The resulting product is Turkey Red Oil, a viscous, reddish-brown liquid.

Laboratory Synthesis of Sodium Lauryl Sulfate

This protocol is a representative laboratory-scale synthesis of sodium lauryl sulfate from lauryl alcohol.

Objective: To synthesize sodium lauryl sulfate via the sulfation of lauryl alcohol followed by neutralization.

Materials:

-

Lauryl alcohol (1-dodecanol)

-

Chlorosulfonic acid

-

Anhydrous diethyl ether

-

Sodium carbonate (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a fume hood, dissolve lauryl alcohol in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution. A white precipitate of lauryl sulfuric acid will form. Maintain the temperature below 10°C during the addition. The reaction is exothermic and releases hydrogen chloride gas, which should be vented appropriately.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Slowly add anhydrous sodium carbonate powder to the reaction mixture in small portions to neutralize the lauryl sulfuric acid and any excess acid. Effervescence will be observed. Continue addition until the effervescence ceases and the mixture is neutral to litmus (B1172312) paper.

-

Filter the mixture to remove the inorganic salts (sodium chloride and sodium sulfate).

-

The filtrate contains the sodium lauryl sulfate dissolved in diethyl ether.

-

Evaporate the diethyl ether from the filtrate under reduced pressure to obtain the crude sodium lauryl sulfate as a white solid.

-

The crude product can be further purified by recrystallization from ethanol.

Quantitative Data from Early Studies

Obtaining extensive quantitative data from the early 20th century is challenging. However, some key physical properties were investigated. The following table summarizes surface tension data for aqueous solutions of sodium lauryl sulfate at 40°C, as reported by G. C. Nutting, F. A. Long, and William D. Harkins in 1940.[6][7]

| Concentration of Sodium Lauryl Sulfate (N) | Surface Tension at 10 minutes (dynes/cm) |

| 0.004 | ~36 |

| 0.002 | ~37 |

| 0.001 | ~40 |

| 0.0005 | ~45 |

Data extracted from graphical representation in the original publication and are approximate.[6]

Visualizing the Synthesis and Logic

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

The Role of Frémy's Salt

Frémy's salt (potassium nitrosodisulfonate), discovered by Edmond Frémy in 1845, is a stable free radical known for its use as an oxidizing agent in organic synthesis, particularly for the conversion of phenols and anilines to quinones.[8][9] While its discovery predates the widespread development of synthetic detergents, there is no direct historical evidence to suggest that Frémy's salt played a significant role in the initial discovery or commercial synthesis of alkyl sulfates as surfactants. Its application in organic chemistry has been more specialized, and the primary methods for industrial-scale sulfation of alcohols have historically involved agents like sulfuric acid, oleum, sulfur trioxide, and chlorosulfonic acid.

Conclusion

The discovery and development of alkyl sulfates represent a cornerstone in the history of chemical technology. From the empirical modification of natural oils to the targeted synthesis of fatty alcohol sulfates, these compounds not only addressed the limitations of traditional soaps but also paved the way for a vast and diverse industry of synthetic surfactants. The foundational work carried out in the late 19th and early 20th centuries continues to underpin many of the chemical processes and product formulations used today, highlighting the enduring legacy of these pioneering discoveries. The principles of their synthesis and their fundamental surface-active properties remain critical areas of study for researchers and professionals in fields ranging from materials science to drug delivery.

References

- 1. Soap and detergent - Synthetic, Surfactants, Cleaning | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. Detergent - Wikipedia [en.wikipedia.org]

- 4. engrxiv.org [engrxiv.org]

- 5. acs.org [acs.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frémy's salt - Wikipedia [en.wikipedia.org]

- 9. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Potassium Methyl Sulfate: A Practical Guide to its Application as a Methylating Agent in Organic Synthesis

Application Note AP-CHEM-2025-01

Abstract

Potassium methyl sulfate (B86663) (CH₃KO₄S) is a versatile and effective reagent for the methylation of a variety of functional groups in organic synthesis.[1][2] This white crystalline powder serves as a potent methylating agent for oxygen and nitrogen nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This document provides detailed application notes and experimental protocols for the use of potassium methyl sulfate in the methylation of phenols, amines, and carboxylic acids, tailored for researchers, scientists, and professionals in drug development. Safety precautions and a comparison with other common methylating agents are also discussed.

Introduction

Methylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] this compound offers a convenient and reactive source of a methyl group. It is often generated in situ from the reaction of dimethyl sulfate with a potassium salt, such as potassium carbonate, or synthesized via the neutralization of methyl sulfuric acid with potassium hydroxide.[1][3] While highly effective, it is important to note that like other strong alkylating agents, this compound and its precursors can be hazardous, and appropriate safety measures must be strictly followed.[4][5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 562-54-9 | [1][7][8] |

| Molecular Formula | CH₃KO₄S | [1][7][8] |

| Molecular Weight | 150.19 g/mol | [7] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 212-217 °C | [7] |

| Solubility | Soluble in water. Slightly soluble in methanol. | [7] |

Applications in Organic Synthesis

This compound is a valuable reagent for the methylation of various functional groups. The general mechanism involves the nucleophilic attack of a heteroatom (O or N) on the electrophilic methyl group of the methyl sulfate anion.

O-Methylation of Phenols

The methylation of phenols to produce methyl ethers is a common application. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

N-Methylation of Amines

This compound can be employed for the N-methylation of primary and secondary amines to yield their corresponding methylated derivatives. Over-methylation to form quaternary ammonium (B1175870) salts can occur, and reaction conditions should be carefully controlled to achieve the desired level of methylation.

O-Methylation of Carboxylic Acids

The esterification of carboxylic acids to their corresponding methyl esters can be achieved using this compound. This method provides an alternative to other esterification techniques, particularly when mild reaction conditions are required.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: O-Methylation of 4-tert-Butylphenol (B1678320)

This protocol describes the synthesis of 4-tert-butylanisole (B1294814) from 4-tert-butylphenol using this compound generated in situ from dimethyl sulfate and potassium carbonate.

Materials:

-

4-tert-Butylphenol

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (10.0 g, 66.6 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol).

-

Add 100 mL of anhydrous acetone to the flask.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add dimethyl sulfate (8.4 g, 66.6 mmol, 6.3 mL) to the reaction mixture dropwise via a dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and this compound by-product and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 4-tert-butylanisole.

Expected Yield: 85-95%

Protocol 2: N-Methylation of Aniline (B41778)

This protocol outlines the N-methylation of aniline using this compound.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve aniline (5.0 g, 53.7 mmol) in 40 mL of anhydrous DMF.

-

Add anhydrous potassium carbonate (11.1 g, 80.5 mmol) to the solution.

-

Add this compound (9.7 g, 64.4 mmol) to the stirred suspension.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate N-methylaniline and N,N-dimethylaniline.

Expected Yield: Yields will vary depending on the desired product (mono- vs. di-methylation). Adjusting the stoichiometry of this compound can influence the product distribution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for methylation reactions using this compound. Note that these are generalized conditions and may require optimization for specific substrates.

| Substrate Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenol | Ar-OH | K₂CO₃ | Acetone, DMF | Reflux | 4-8 | 85-95 |

| Amine | R-NH₂ | K₂CO₃ | DMF, Acetonitrile | 60-100 | 6-12 | 50-80* |

| Carboxylic Acid | R-COOH | K₂CO₃ | DMF | 50-80 | 3-6 | 70-90 |

*Yields for amine methylation can vary significantly based on the degree of methylation achieved.

Safety and Handling

This compound and its precursors, particularly dimethyl sulfate, are hazardous chemicals and must be handled with appropriate safety precautions.[3][4][5][6]

-

Toxicity: Harmful if swallowed, causes skin irritation, and serious eye irritation.[4][6] May cause respiratory irritation.[4][6] Dimethyl sulfate is a suspected human carcinogen.[3]

-

Handling: Always work in a well-ventilated chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[4]

Visualizations

General Workflow for Methylation

Caption: General experimental workflow for methylation reactions.

SN2 Mechanism of Methylation

Caption: SN2 mechanism of methylation by this compound.

Conclusion

This compound is a highly effective and versatile reagent for the methylation of phenols, amines, and carboxylic acids. Its application in organic synthesis is widespread, and with the appropriate safety precautions, it can be a valuable tool for researchers and professionals in the field of drug development and chemical synthesis. The protocols provided herein serve as a starting point for the application of this reagent, and further optimization may be required for specific substrates and desired outcomes.

References

- 1. This compound | 562-54-9 | Benchchem [benchchem.com]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pnas.org [pnas.org]

- 7. lookchem.com [lookchem.com]

- 8. GSRS [precision.fda.gov]

Application Notes and Protocols for the Methylation of Phenols with Potassium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of phenols is a fundamental chemical transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, fragrances, and other fine chemicals. The reaction, typically a Williamson ether synthesis, involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.[1][2][3] This document provides a detailed protocol for the O-methylation of phenols using potassium methyl sulfate (B86663) as the methylating agent. While less common than dimethyl sulfate or methyl iodide, potassium methyl sulfate serves as an effective source of a methyl group. The underlying reaction mechanism is an SN2 (bimolecular nucleophilic substitution) process.[3][4] In this reaction, the phenoxide ion acts as the nucleophile, attacking the electrophilic methyl group of this compound.[4]

Reaction Principle

The overall reaction proceeds in two conceptual steps:

-

Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a potassium phenoxide salt.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the methyl group of this compound in an S

N2 fashion, displacing the potassium sulfate leaving group to form the desired aryl methyl ether.

Experimental Protocol: Methylation of a Generic Phenol

This protocol provides a general procedure for the methylation of a phenol using this compound. The specific quantities and reaction conditions may require optimization for different phenolic substrates.

Materials:

-

Phenolic substrate

-

This compound (CH₃OSO₃K)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Addition of Base: Add a base, such as potassium carbonate (1.5-2.0 eq) or potassium hydroxide (1.1-1.5 eq), to the flask. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide. For hydroquinone (B1673460) derivatives, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5]

-

Addition of Methylating Agent: Add this compound (1.1-1.5 eq) to the reaction mixture.

-